molecular formula C14H13BrO B158075 3-Benzyloxybenzyl bromide CAS No. 1700-31-8

3-Benzyloxybenzyl bromide

Cat. No. B158075
CAS RN: 1700-31-8
M. Wt: 277.16 g/mol
InChI Key: ITJWNXBZSFIJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxybenzyl bromide is an organic compound with the chemical formula C14H13BrO . It appears as a colorless to pale yellow solid . It is commonly used as an intermediate in organic synthesis . It can be used to synthesize natural products and drugs .


Synthesis Analysis

3-Benzyloxybenzyl bromide can be synthesized by the following steps :

  • React with benzyl alcohol under alkaline conditions to generate 3-Benzyloxybenzyl bromide .

Molecular Structure Analysis

The molecular formula of 3-Benzyloxybenzyl bromide is C14H13BrO . The molar mass is 277.16 .


Chemical Reactions Analysis

Benzyl bromides, such as 3-Benzyloxybenzyl bromide, can undergo Pd-catalyzed sp–sp3 cross-coupling with lithium acetylides . This reaction proceeds within 10 minutes at room temperature and can be performed in the presence of organolithium-sensitive functional groups .


Physical And Chemical Properties Analysis

3-Benzyloxybenzyl bromide has a density of 1.361±0.06 g/cm3 . Its melting point is 54-55 °C, and its boiling point is 365.6±22.0 °C . It has a flash point of 142.9°C . It is soluble in organic solvents such as ethanol and dichloromethane .

Scientific Research Applications

1. Protein Labeling

3-Benzyloxybenzyl bromide, as a derivative of benzyl bromide, has been utilized in protein research. For instance, benzyl bromide is used for selective modification of methionine residues in proteins. A novel labeling reagent was synthesized to label methionine and selenomethionine residues in proteins with a fluorescent derivative of benzyl bromide. This approach is efficient for protein labeling, particularly in combination with cysteine-specific labeling for dual site-specific modification (Lang et al., 2006).

2. Organic Synthesis

The compound is also relevant in organic chemistry, particularly in synthesis processes. For instance, a study discussed the use of BrCCl3, a benzylic brominating reagent with reactivity complementary to other reagents, for the development of a p-methoxybenzyl bromide generator, demonstrating its application in pharmaceutical synthesis (Otake et al., 2019).

3. Catalysis

In catalytic processes, benzyl bromide derivatives have been activated for radical reactions via single-electron-transfer processes. This includes α-carbon benzylation of ketones and aldehydes via photoredox catalysis (Li et al., 2016).

4. Material Science

Benzyl bromide derivatives have significant implications in material science. For example, the structural properties of methoxy derivatives of benzyl bromide were determined from powder X-ray diffraction data, highlighting their potential use as building blocks for the synthesis of dendritic materials (Pan et al., 2005).

5. Photodynamic Therapy

In medical research, derivatives of benzyl bromide are used in the development of compounds for photodynamic therapy, a treatment method for cancer. For instance, new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base was synthesized and characterized for this purpose (Pişkin et al., 2020).

6. Electrocatalysis

In electrochemistry, benzyl bromides are used for studying reactions at solid electrodes. Their reduction in different solvents and under various conditions has been a subject of research, providing insights into the generation of benzyl radicals and their potential applications (Jouikov & Simonet, 2010).

Future Directions

The use of benzyl bromides, such as 3-Benzyloxybenzyl bromide, in organic synthesis is a topic of ongoing research . For example, the development of more efficient and sustainable methods for the bromination of alkenes is a current area of interest . Additionally, the use of benzyl bromides in Pd-catalyzed sp–sp3 cross-coupling reactions is being explored .

properties

IUPAC Name

1-(bromomethyl)-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJWNXBZSFIJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363592
Record name 3-Benzyloxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3-(bromomethyl)benzene

CAS RN

1700-31-8
Record name 3-Benzyloxybenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1700-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)benzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-benzyloxybenzyl alcohol (2.04 g) in methylene chloride (20 mL) with TMS Bromide (2.5 eq. 3.14 mL) was heated at reflux for 6 hr. After cooling, the reaction was concentrated and then reconcentrated 2× from methylene chloride. The residue was chromatographed on silica gel with 5% methylene chloride in hexane to afford 3-benzyloxybenzyl bromide (1.26 g) as an oil.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Benzyloxybenzyl alcohol (5.00 g) was dissolved in methylene chloride (70 ml), triphenylphosphine (6.52 g) and N-bromosuccinimide (4.43 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 4 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give the object product (5.75 g) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
Quantity
4.43 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 3-benzyloxybenzyl alcohol (9.54 g) in methylene chloride (40 ml) with TMSBr (2.5 eq, 13 mL) was heated at reflux for 1 hr. After cooling, the reaction was concentrated and then reconcentrated 2 X with methylene chloride (40 ml). The residue was chromatographed on silica gel eluting first with hexane followed by 10% methylene chloride in hexane to afford 3-benzyloxybenzyl bromide which solidifies on cooling. 5.75 g m.p. 38°-40°.
Quantity
9.54 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of triphenyl phosphine (15.7 g, 60 mmol) in THF (150 mL) was added a solution of carbon tetrabromide (20 g, 60 mmol) in THF (50 mL). A precipitation was formed and stirred for 10 min. A solution of 3-benzyloxybenzyl alcohol 50.4 (10 g, 46.7 mmol) was added. After stirred for 1.5 h, the reaction mixture was filtered and concentrated under reduced pressure. The majority of triphenyl phosphine oxide was removed by precipitation from ethyl acetate-hexane. The crude product was purified by chromatography on silica gel and precipitation from hexane to give the desired product 3-Benzyloxybenzylbromide 6.9 (10 g, 77%) as a white solid.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxybenzyl bromide
Reactant of Route 2
Reactant of Route 2
3-Benzyloxybenzyl bromide
Reactant of Route 3
Reactant of Route 3
3-Benzyloxybenzyl bromide
Reactant of Route 4
Reactant of Route 4
3-Benzyloxybenzyl bromide
Reactant of Route 5
Reactant of Route 5
3-Benzyloxybenzyl bromide
Reactant of Route 6
Reactant of Route 6
3-Benzyloxybenzyl bromide

Citations

For This Compound
27
Citations
LWL Woo, OB Sutcliffe, C Bubert… - Journal of medicinal …, 2003 - ACS Publications
… 3-Benzyloxybenzyl bromide is the alkylating agent for the preparation of 8, which was synthesized by brominating 3-benzyloxybenzyl alcohol using established literature methods. …
Number of citations: 93 pubs.acs.org
JH Schrittwieser, V Resch, S Wallner… - The Journal of …, 2011 - ACS Publications
… (22a) Carbamate 14 and 3-benzyloxybenzyl bromide 16 were prepared and reacted following the published procedure to give the desired C–C coupling product in 29% yield (Scheme 5…
Number of citations: 91 pubs.acs.org
E Mannekens, M Crisma… - European Journal of …, 2003 - Wiley Online Library
N‐Glycyl‐(1R,3S)‐1‐(m‐hydroxybenzyl)‐1,2,3,4‐tetrahydroisoquinoline‐3‐carboxylic acid (Tic) was prepared as a Tyr‐Tic dipeptide mimetic for exploration of its potential as a delta …
H Adlercreutz, PI Musey, T Fotsis, C Bannwart… - Clinica Chimica …, 1986 - Elsevier
… The reaction mixture was again stirred for 2.5 h at - 78C and then treated dropwise with a solution of 3-benzyloxybenzyl bromide (5.5 g, 0.02 mol) and HMPA (3.6 g, 0.02 mol) in dry THF …
Number of citations: 134 www.sciencedirect.com
GV De Lucca, J Liang, I De Lucca - Journal of medicinal chemistry, 1999 - ACS Publications
… Then 3-benzyloxybenzyl bromide (1.4 g, 6.2 mmol) was added and solution was allowed to warm to room temperature for 1 h. The solution was diluted with water and extracted into …
Number of citations: 82 pubs.acs.org
I Baxter, LT Allan, GA Swan - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… Recrystallisation of the residue from light petroleum gave 3-benzyloxybenzyl bromide (8.8 g.) in white needles, mp 55" (Found: C, 60.20; H, 4-60; Br, 29.20. …
Number of citations: 26 pubs.rsc.org
DN Kirk, LM McLaughlin, AM Lawson… - Journal of the …, 1985 - pubs.rsc.org
… The reaction mixture was stirred for 30 min at -78 “C and was then treated dropwise with a solution of 3-benzyloxybenzyl bromide (2.77 g, 10 mmol) in dry THF (5 ml), followed 1 h later …
Number of citations: 21 pubs.rsc.org
GV De Lucca - The Journal of Organic Chemistry, 1998 - ACS Publications
… A solution of 23 (1.4 g, 4.1 mmol) in DMF was alkylated with 3-benzyloxybenzyl bromide (1.4 g, 6.2 mmol) as described above to give after chromatography (MPLC, silica gel, 50% EtOAc…
Number of citations: 40 pubs.acs.org
D Fournier, D Poirier - European journal of medicinal chemistry, 2011 - Elsevier
Steroid sulfatase (STS) controls the levels of 3-hydroxysteroids available from circulating steroid sulfates in several normal and malignant tissues. This and the known involvement of …
Number of citations: 21 www.sciencedirect.com
R Sedrani, J Kallen, LM Martin Cabrejas… - Journal of the …, 2003 - ACS Publications
… The alkylation of the bis(lactim) ether (Schöllkopf auxiliary) 29 with 3-benzyloxybenzyl bromide provided intermediate 30 with 89% diastereoselectivity. The undesired isomer was …
Number of citations: 130 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.